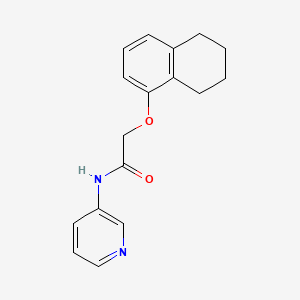
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been developed for the treatment of B-cell malignancies. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has shown promise in preclinical and clinical studies.
作用機序
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide inhibits BTK, which is a key regulator of B-cell receptor signaling. By blocking BTK, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide disrupts the survival and proliferation of B-cell malignancies, leading to their death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to induce apoptosis in B-cell malignancies, inhibit cell proliferation, and reduce tumor burden in preclinical models. Additionally, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to modulate the immune microenvironment, leading to enhanced anti-tumor immune responses.
実験室実験の利点と制限
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has several advantages as a research tool, including its specificity for BTK and its potency in preclinical models. However, its limitations include its complex synthesis method and its potential off-target effects.
将来の方向性
There are several potential future directions for the development and application of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide. These include:
1. Combination therapy with other B-cell receptor signaling inhibitors or immunomodulatory agents to enhance anti-tumor activity.
2. Investigation of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide in other B-cell malignancies, including follicular lymphoma and Waldenström's macroglobulinemia.
3. Development of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling.
4. Exploration of the potential of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide to modulate the tumor microenvironment and enhance anti-tumor immune responses.
In conclusion, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its development and application in the treatment of cancer and autoimmune diseases are areas of active research and hold great promise for the future.
合成法
The synthesis of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide involves several steps, including the preparation of the pyridine and naphthalene intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has demonstrated potent anti-tumor activity and has shown to be well-tolerated.
特性
IUPAC Name |
N-pyridin-3-yl-2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(19-14-7-4-10-18-11-14)12-21-16-9-3-6-13-5-1-2-8-15(13)16/h3-4,6-7,9-11H,1-2,5,8,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIJHEGOXFKWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)
![4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5404787.png)
![2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5404796.png)
![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5404816.png)